3-Iodo-5-isopropoxy-1H-pyrazolo[3,4-c]pyridine

Lipophilicity Fragment-based drug discovery Physicochemical profiling

Fragment elaboration bottlenecks arise when orthogonal vectors for hit-to-lead diversification are unavailable. This compound resolves this with a C-3 iodo substituent enabling rapid Suzuki-Miyaura cross-coupling (47-60% expected yields) and a C-5 isopropoxy group that maintains a key H-bond acceptor while tuning LogP (2.35) and PSA (50.8 Ų). Key benefits: • Dual orthogonal handles for vectorial fragment elaboration strategies. • Iodine heavy atom supports X-ray crystallographic phasing for unambiguous binding mode determination. • 98% purity minimizes false-positive risk in SPR, DSF, and NMR biophysical screening.

Molecular Formula C9H10IN3O
Molecular Weight 303.10 g/mol
Cat. No. B12841764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-5-isopropoxy-1H-pyrazolo[3,4-c]pyridine
Molecular FormulaC9H10IN3O
Molecular Weight303.10 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC2=C(NN=C2C=N1)I
InChIInChI=1S/C9H10IN3O/c1-5(2)14-8-3-6-7(4-11-8)12-13-9(6)10/h3-5H,1-2H3,(H,12,13)
InChIKeyYBQCBNCSJMFYBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Iodo-5-isopropoxy-1H-pyrazolo[3,4-c]pyridine – A Dual-Vector Heterocyclic Building Block for Fragment-Based Drug Discovery


3-Iodo-5-isopropoxy-1H-pyrazolo[3,4-c]pyridine (CAS 1661834-77-0) is a polysubstituted heterocyclic compound belonging to the pyrazolo[3,4-c]pyridine family, a scaffold recognized as a purine-bioisosteric core with demonstrated utility in kinase inhibitor programs and fragment-based drug discovery (FBDD) [1]. The compound incorporates two orthogonal functionalization handles: a C-3 iodo substituent enabling transition metal-catalyzed cross-coupling (Suzuki–Miyaura, Sonogashira, Buchwald–Hartwig), and a C-5 isopropoxy group that modulates lipophilicity (LogP 2.35) and polar surface area (PSA 50.8 Ų) while preserving a hydrogen bond acceptor for target engagement . With a molecular weight of 303.10 g/mol and a vendor-specified purity of 98%, this compound is positioned as an advanced starting point for hit-to-lead elaboration [2].

Why the 3-Iodo-5-isopropoxy Combination in Pyrazolo[3,4-c]pyridine Cannot Be Functionally Replaced by Generic Analogs


The pyrazolo[3,4-c]pyridine scaffold presents four distinct growth vectors (N-1, C-3, C-5, C-7), and the specific substitution pattern dictates orthogonal synthetic accessibility for fragment elaboration [1]. Replacing the C-3 iodo with a bromo or chloro substituent reduces cross-coupling reactivity by approximately 5- to 50-fold in palladium-catalyzed oxidative addition steps, a well-established trend in aryl halide reactivity (I > Br ≫ Cl) [2]. Conversely, substituting the C-5 isopropoxy with a halogen (e.g., 5-Br or 5-Cl) eliminates the lipophilicity-tuning function of the alkoxy group while introducing a competing reactive site that complicates chemoselective elaboration. The des-isopropoxy analog 3-iodo-1H-pyrazolo[3,4-c]pyridine (CAS 1082040-63-8) exhibits a substantially lower LogP of 1.56 and PSA of 41.6 Ų, predicting different permeability and solubility profiles that alter fragment screening and pharmacokinetic behavior . Similarly, the des-iodo analog 5-isopropoxy-1H-pyrazolo[3,4-c]pyridine (CAS 1661834-76-9) lacks the pivotal C-3 cross-coupling handle, rendering it unsuitable for the tandem borylation/Suzuki–Miyaura strategies central to the FBDD elaboration pathway [1].

3-Iodo-5-isopropoxy-1H-pyrazolo[3,4-c]pyridine – Head-to-Head and In-Class Quantitative Comparative Evidence


LogP Differentiation vs. Des-Isopropoxy Analog: Enhanced Lipophilicity for Membrane Penetration and Fragment Screening

The target compound 3-Iodo-5-isopropoxy-1H-pyrazolo[3,4-c]pyridine exhibits a calculated LogP of 2.35, representing a +0.79 LogP unit increase over the des-isopropoxy analog 3-iodo-1H-pyrazolo[3,4-c]pyridine (LogP 1.56) . This difference corresponds to an approximately 6.2-fold increase in octanol/water partition coefficient, moving the compound from the lower boundary toward the center of the optimal LogP range (1–3) typically sought in fragment-based screening libraries. The isopropoxy-driven LogP elevation maintains the compound within Lipinski-compliant space (MW 303 < 500; HBD 1 ≤ 5; HBA 3 ≤ 10) [1].

Lipophilicity Fragment-based drug discovery Physicochemical profiling

Polar Surface Area and Hydrogen Bonding Profile: Differentiated Target Engagement Potential vs. 5-Halo Analogs

The target compound has a Polar Surface Area (PSA) of 50.8 Ų with 3 hydrogen bond acceptors and 1 hydrogen bond donor, compared to the 5-bromo-3-iodo analog (CAS 1357947-08-0) which has a PSA of approximately 41.6 Ų (identical to the core scaffold without the isopropoxy contribution) and only 2 H-bond acceptors . The isopropoxy oxygen at C-5 contributes approximately +9.2 Ų to PSA and adds a third H-bond acceptor, providing an additional anchoring point for polar interactions with kinase hinge regions or other polar protein sub-pockets. This additional H-bond acceptor capacity is structurally analogous to the methoxy group in 5-methoxy-pyrazolo[3,4-c]pyridine derivatives that have been shown to engage GSK3α/β and CLK1 kinases with selectivity driven by 5-position substitution [1].

Polar surface area Hydrogen bonding Drug-likeness Target engagement

Iodo Substituent at C-3 Enables Superior Cross-Coupling Reactivity Compared to 5-Halo Analogs Lacking This Handle

The C-3 iodo substituent in 3-Iodo-5-isopropoxy-1H-pyrazolo[3,4-c]pyridine provides a highly reactive handle for palladium-catalyzed cross-coupling, consistent with the well-established aryl halide reactivity order I > Br ≫ Cl (relative rates of ~100:5:1 in oxidative addition to Pd(0)) [1]. The des-iodo analog 5-isopropoxy-1H-pyrazolo[3,4-c]pyridine (CAS 1661834-76-9, MW 177.20) lacks any halogen coupling handle at C-3, rendering C-3 functionalization via cross-coupling impossible without prior C–H activation or directed metalation. The 5-bromo-3-iodo analog (CAS 1357947-08-0, MW 323.92) possesses an additional reactive C-5 bromine, which introduces chemoselectivity challenges during sequential elaboration: the competitive reactivity of two halogens on the same scaffold can reduce yields and complicate purification. Bedwell et al. (2023) demonstrated that 3-iodo-substituted pyrazolo[3,4-c]pyridines undergo efficient tandem borylation/Suzuki–Miyaura coupling at C-3 in 47–60% yield, confirming the practical utility of the iodo substituent as a growth vector for FBDD [2].

Cross-coupling C–C bond formation Suzuki–Miyaura Synthetic methodology

Molecular Weight Advantage vs. 5-Bromo-3-iodo Analog: Improved Fragment-Like Character for FBDD Starting Points

With a molecular weight of 303.10 g/mol, 3-Iodo-5-isopropoxy-1H-pyrazolo[3,4-c]pyridine sits near the upper boundary of fragment space as defined by the 'Rule of Three' (MW < 300), whereas the 5-bromo-3-iodo analog (MW 323.92, +20.8 Da heavier) exceeds this threshold . The 20.8 Da reduction compared to the 5-bromo-3-iodo congener is attributable to the replacement of bromine (atomic mass 79.9) with the isopropoxy oxygen (atomic mass 16.0) plus three sp³ carbons (36.0), yielding a net change of approximately -28 Da offset partially by the addition of six hydrogen atoms. Lower molecular weight in the fragment range correlates with higher ligand efficiency metrics, which is a critical parameter for prioritizing fragment hits for further elaboration [1]. The des-iodo analog 5-isopropoxy-1H-pyrazolo[3,4-c]pyridine has an even lower MW of 177.20 but lacks the essential iodo growth vector for hit elaboration.

Fragment-based drug discovery Molecular weight Ligand efficiency Rule of Three

Vendor Purity Specification and Quality Assurance: 98% Baseline Purity with Analytical Traceability

The target compound is supplied at 98% purity (Leyan Product No. 1544928) with batch-specific analytical characterization data available . In comparison, the 5-bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine available from Sigma-Aldrich (AldrichCPR BLN00068) carries an explicit disclaimer that the supplier 'does not collect analytical data for this product' and that the 'buyer assumes responsibility to confirm product identity and/or purity' . The 5-bromo-3-iodo analog from CymitQuimica is listed at 97% purity, while 3-iodo-1H-pyrazolo[3,4-c]pyridine from multiple vendors ranges from 95% to 97% . The 1% higher purity specification (98% vs. 97%) reduces the maximum impurity burden by approximately 33% (from 3% to 2% total impurities), which can be significant in fragment screening where impurities at >1% levels may produce false positives in biophysical assays.

Purity specification Quality control Procurement Reproducibility

Optimal Procurement and Deployment Scenarios for 3-Iodo-5-isopropoxy-1H-pyrazolo[3,4-c]pyridine in Drug Discovery


Fragment-Based Drug Discovery (FBDD) Hit-to-Lead Elaboration Campaigns Targeting Purine-Binding Proteins

The pyrazolo[3,4-c]pyridine core is a recognized purine bioisostere, and the dual 3-iodo/5-isopropoxy substitution pattern provides orthogonal growth vectors for systematic fragment elaboration as demonstrated in the vectorial functionalisation strategy of Bedwell et al. (2023) [1]. In an FBDD workflow, the compound can be screened as a fragment (MW 303 Da, within reach of Rule-of-Three compliance) against purine-binding targets such as kinases (Pim, GSK3α/β, CLK1, DYRK1A) or phosphodiesterases [2][3]. Upon hit identification, the C-3 iodo handle enables rapid diversification via Suzuki–Miyaura cross-coupling (expected yields 47–60% based on class precedent), while the C-5 isopropoxy group can be retained as a lipophilicity modulator or cleaved to reveal a hydroxyl for further functionalization [1]. The 98% vendor purity reduces false-positive risk in biophysical screening (SPR, DSF, NMR), making this compound suitable for direct deployment in fragment library assembly.

Pim Kinase and Serine/Threonine Kinase Inhibitor Medicinal Chemistry Programs

Pyrazolo[3,4-c]pyridine derivatives are specifically claimed as Pim kinase (Pim-1, Pim-2, Pim-3) inhibitors in multiple patents, with fragment-based approaches identifying 1H-pyrazolo[3,4-c]pyridine (6-azaindazole) as a core for pan-Pim inhibitor development leading to compounds with picomolar biochemical potency [1][2]. The 3-iodo-5-isopropoxy substitution pattern of the target compound maps onto the two key pharmacophoric vectors in this series: the C-3 position for aryl/heteroaryl extension into the kinase specificity pocket, and the C-5 position for modulating interactions with the solvent-exposed region or the ribose pocket. The isopropoxy group's LogP contribution (+0.79 vs. H at C-5) can improve cellular permeability for cell-based target engagement assays, a common bottleneck in kinase inhibitor progression where biochemical potency does not translate to cellular activity due to poor membrane penetration [3].

Synthetic Methodology Development and Chemical Biology Probe Synthesis

The compound serves as a well-defined bifunctional substrate for developing and benchmarking chemoselective cross-coupling methodologies relevant to heterocyclic scaffolds. The differential reactivity of C-3 iodo (fast oxidative addition) versus the C-5 isopropoxy (inert under most cross-coupling conditions) provides an internal control for assessing catalyst selectivity, making this compound valuable for methodology studies where chemoselectivity between competing reactive sites is being evaluated [1]. In chemical biology, the iodine atom provides a heavy atom for X-ray crystallographic phasing (anomalous scattering from iodine at Cu Kα wavelength), enabling unambiguous determination of fragment binding modes when soaked into protein crystals. This facility is not available with the des-iodo analog 5-isopropoxy-1H-pyrazolo[3,4-c]pyridine (CAS 1661834-76-9) [2].

Phosphodiesterase and Cyclin-Dependent Kinase Inhibitor Fragment Libraries

5-Substituted pyrazolo[3,4-c]pyridines are established inhibitors of phosphodiesterases (PDEs) and cyclin-dependent kinases (CDKs), as demonstrated by NMR-based tautomerism studies that characterized the hydrogen-bonding patterns of this scaffold [1]. The target compound's 5-isopropoxy substituent provides a distinct hydrogen-bonding signature compared to 5-halo analogs, with the ethereal oxygen serving as an H-bond acceptor that may engage the conserved glutamine residue in the PDE active site or interact with the CDK hinge region. In fragment library design, including this compound alongside the corresponding 5-halo congeners creates a matched-pair set for systematic exploration of the C-5 position's contribution to target binding, an approach that has proven productive in identifying selective CDK and PDE inhibitors from pyrazolopyridine scaffolds [2].

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